BPP 5a, chemically known as BPP 5a, is an oligopeptide originally isolated from the venom of the South American lancehead viper, Bothrops jararaca [, ]. It belongs to a class of peptides known as bradykinin potentiating peptides (BPPs) [, ]. BPPs are characterized by their ability to enhance the effects of bradykinin, a peptide hormone that causes blood vessels to dilate and lower blood pressure []. BPP 5a has garnered significant attention in scientific research due to its potent and long-lasting antihypertensive effects [].
The provided literature highlights a specific chemical reaction involving BPP 5a: the selective removal of the pyroglutamic acid (pGlu) residue using high concentrations of aqueous methanesulfonic acid (MSA) [].
Incubation of BPP 5a in 70% or 90% aqueous MSA at 25°C leads to the selective cleavage of the pGlu-Lys bond, resulting in the formation of H-Lys-Trp-Ala-Pro []. This reaction highlights the susceptibility of the pGlu-X bond in BPP 5a and other pyroglutamyl-peptides to acid hydrolysis [].
Although initially classified as an angiotensin I-converting enzyme (ACE) inhibitor [], recent studies have challenged this understanding [, ]. While BPP 5a was instrumental in the structural modeling of captopril, a clinically used ACE inhibitor, its antihypertensive effect appears to be independent of ACE inhibition or bradykinin potentiation [, ].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4